A Technical Guide to the Structural Elucidation of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
A Technical Guide to the Structural Elucidation of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The confirmation of a molecule's precise atomic arrangement is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This in-depth technical guide presents a comprehensive, multi-technique approach to the structural characterization of a complex heterocyclic molecule: 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate. While presented as a case study, the principles and workflows detailed herein are broadly applicable to the structural determination of a wide array of novel organic compounds. This guide will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments, and Single-Crystal X-ray Diffraction. The causality behind experimental choices, the rigorous interpretation of the resulting data, and the logical convergence to an unambiguous structural assignment are emphasized throughout, providing a robust framework for researchers in the field.
Introduction: The Imperative for Unambiguous Structure Confirmation
The molecule at the heart of this guide, 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, possesses a unique and rigid three-dimensional architecture. The spirocyclic core, which joins a cyclopropane and a piperidine ring through a single quaternary carbon, imparts significant conformational constraint. Such rigidity is often a desirable trait in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of both an ethyl ester and a benzyl carbamate group offers potential points for metabolic activity and further chemical modification.
Molecular Identity:
| Attribute | Value |
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Monoisotopic Mass | 317.1627 Da |
| InChI Key | HPESIWGAJLAFOB-UHFFFAOYSA-N |
The Elucidation Workflow: A Multi-Pronged Strategy
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence. Our approach is designed to be systematic, starting with fundamental information and progressively building a more detailed and three-dimensional picture of the molecule.
Caption: Key HMBC correlations confirming the major structural fragments.
Interpretation of Key 2D NMR Correlations:
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COSY: Will show a clear correlation between the triplet at ~1.25 ppm (g) and the quartet at ~4.15 ppm (c), confirming the ethyl group. It will also show correlations between the piperidine protons (d and e).
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HSQC: Will directly link each proton signal to its corresponding carbon signal as listed in the 1D NMR table.
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HMBC: This is where the full structure is assembled.
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The benzylic protons (b, ~5.15 ppm) will show a correlation to the carbamate carbonyl carbon (~155.0 ppm) and the phenyl ipso-carbon (~136.5 ppm), confirming the benzyloxycarbonyl group.
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The piperidine protons adjacent to the nitrogen (d, ~3.8-3.6 ppm) will show correlations to the carbamate carbonyl carbon (~155.0 ppm) and the spirocyclic carbon (~35.0 ppm), linking the piperidine ring to the carbamate and establishing the spiro-center.
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The cyclopropyl methine proton (f, ~2.5 ppm) will show correlations to the ester carbonyl carbon (~173.0 ppm) and the spirocyclic carbon (~35.0 ppm), confirming the attachment of the ethyl carboxylate group to the cyclopropane ring and linking it to the spiro-center.
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The combination of these NMR experiments provides an interlocking web of evidence that allows for the unambiguous assignment of the entire molecular framework.
Absolute Confirmation: Single-Crystal X-ray Diffraction
Rationale: While NMR provides the constitutional structure (atom-to-atom connectivity), it does not typically reveal the absolute three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and absolute stereochemistry (if the molecule is chiral). Single-crystal X-ray diffraction is the gold standard for this purpose. [1][2][3][4] Experimental Protocol:
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexanes).
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Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.
Anticipated Results: The X-ray diffraction analysis will yield a detailed 3D model of the molecule, confirming:
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The spirocyclic connection between the cyclopropane and piperidine rings.
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The precise bond lengths and angles of the entire molecule, confirming features like the strained nature of the cyclopropane ring.
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The conformation of the piperidine ring (likely a chair conformation).
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The relative orientation of the substituents.
Conclusion: A Synthesis of Evidence
The structural elucidation of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate exemplifies a rigorous, evidence-based scientific process. By systematically employing a suite of modern analytical techniques, we can deconstruct a complex molecular puzzle and rebuild it with a high degree of certainty. HRMS establishes the elemental formula, IR spectroscopy identifies the key functional groups, and a comprehensive set of NMR experiments reveals the intricate connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional picture of the molecule. Each step in this workflow serves to validate the last, resulting in a self-consistent and trustworthy structural assignment that is essential for advancing research and development in the chemical and pharmaceutical sciences.
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